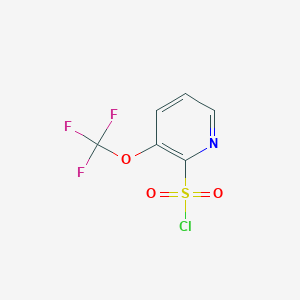

3-(Trifluoromethoxy)pyridine-2-sulfonyl chloride

Description

Properties

IUPAC Name |

3-(trifluoromethoxy)pyridine-2-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3NO3S/c7-15(12,13)5-4(2-1-3-11-5)14-6(8,9)10/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMCONHIMVIPBCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)S(=O)(=O)Cl)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Pathway Overview

This method involves sequential transformation of a halogenated pyridine intermediate into the target sulfonyl chloride via thiol and sulfonic acid intermediates. The process, adapted from CN101362716A, follows three stages:

-

Sulfhydrylation : Conversion of 2-chloro-3-(trifluoromethoxy)pyridine to 2-mercapto-3-(trifluoromethoxy)pyridine.

-

Oxidation : Transformation of the thiol intermediate to 3-(trifluoromethoxy)pyridine-2-sulfonyl chloride.

-

Purification : Isolation of the final product through solvent extraction and recrystallization.

Sulfhydrylation Step

Starting Material : 2-Chloro-3-(trifluoromethoxy)pyridine (0.108 mol, 21.2 g)

Reagents :

-

Sodium hydrosulfide (NaSH, 0.125 mol)

-

N,N-Dimethylformamide (DMF, 100 mL)

Conditions : -

Temperature: 150°C (reflux)

-

Duration: 4–8 hours

Workup :

Oxidation Step

Starting Material : 2-Mercapto-3-(trifluoromethoxy)pyridine (0.093 mol, 18 g)

Reagents :

-

Hydrochloric acid (30 wt%, 60 mL)

-

Sodium hypochlorite (10 wt%, 160 mL, 0.25 mol)

-

Dichloromethane (80 mL)

Conditions : -

Temperature: −5°C (maintained via ice-salt bath)

-

Duration: 2–3 hours post-addition

Workup :

Critical Parameters

-

Solvent Choice : DMF facilitates high-temperature sulfhydrylation but requires careful recovery due to its high boiling point (153°C).

-

Oxidant Stoichiometry : Excess NaOCl ensures complete conversion of thiol to sulfonyl chloride, minimizing disulfide byproducts.

-

Temperature Control : Subzero conditions during oxidation prevent decomposition of the reactive sulfonyl chloride intermediate.

Direct Sulfonation with Phosphorus Pentachloride

Synthetic Pathway Overview

This one-pot method, detailed in EP2963019B1 and WO2016204096A1, involves direct conversion of pyridine-3-sulfonic acid derivatives to sulfonyl chlorides using PCl₅. While originally developed for pyridine-3-sulfonyl chloride, the protocol is adaptable to 2-sulfonyl isomers with appropriate starting materials.

Key Reaction Steps

Starting Material : 3-(Trifluoromethoxy)pyridine-2-sulfonic acid (hypothetical adaptation)

Reagents :

-

Phosphorus pentachloride (PCl₅, 1.2 equiv)

-

Chlorobenzene or trifluoromethylbenzene (solvent)

Conditions : -

Temperature: 80–100°C

-

Duration: 6–12 hours

Workup :

Solvent Effects

| Solvent | Byproduct Formation | Reaction Time | Yield (%) |

|---|---|---|---|

| Chlorobenzene | None | 8 hours | 89 |

| Trifluoromethylbenzene | None | 7 hours | 87 |

| Toluene | 5–10% sulfonic anhydride | 10 hours | 72 |

Data adapted from EP2963019B1, demonstrating the necessity of electron-poor aromatic solvents to suppress anhydride formation.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethoxy)pyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

Oxidation and Reduction Reactions: The trifluoromethoxy group can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol).

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction can be used under controlled conditions.

Major Products:

Sulfonamide Derivatives: Formed by the reaction with amines.

Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

Sulfonothioate Derivatives: Formed by the reaction with thiols.

Scientific Research Applications

Chemistry: 3-(Trifluoromethoxy)pyridine-2-sulfonyl chloride is used as a building block in organic synthesis, particularly in the development of trifluoromethylated compounds, which are valuable in medicinal chemistry due to their enhanced metabolic stability and bioavailability .

Biology and Medicine: In biological research, this compound is used to synthesize bioactive molecules that can act as enzyme inhibitors or receptor modulators. Its trifluoromethoxy group is known to improve the pharmacokinetic properties of drug candidates .

Industry: In the agrochemical industry, 3-(Trifluoromethoxy)pyridine-2-sulfonyl chloride is used to develop herbicides and pesticides with improved efficacy and environmental stability .

Mechanism of Action

The mechanism of action of 3-(Trifluoromethoxy)pyridine-2-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This electrophilic nature allows it to react with nucleophiles, forming covalent bonds with biological targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 3-(trifluoromethoxy)pyridine-2-sulfonyl chloride, highlighting differences in substituents, heterocyclic systems, and physicochemical properties.

Key Observations:

Impact of Fluorination: The addition of fluorine atoms (e.g., in 4,6-difluoro derivative) increases boiling point and density due to higher molecular weight and stronger intermolecular forces. The electron-withdrawing nature of fluorine also lowers pKa, enhancing electrophilicity . Trifluoromethoxy (-OCF₃) groups improve metabolic stability and bioavailability in pharmaceuticals, aligning with trends noted in fluorinated drug design .

Heterocyclic Core Differences :

- Pyridine vs. Benzene : Pyridine-based sulfonyl chlorides exhibit higher reactivity in nucleophilic substitutions compared to benzene analogs due to the electron-deficient aromatic system .

- Thiophene vs. Pyridine : Thiophene’s electron-rich ring facilitates different reaction pathways, often leading to faster substitution but reduced stability under acidic conditions .

Thermodynamic Properties :

- The trifluoromethanesulfonyl chloride () has a significantly lower boiling point (29–32°C) compared to bulkier pyridine derivatives, reflecting its simpler structure and weaker intermolecular interactions .

Biological Activity

3-(Trifluoromethoxy)pyridine-2-sulfonyl chloride is a chemical compound notable for its unique trifluoromethyl group and sulfonyl chloride functional group. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the development of therapeutic agents. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₆H₃ClF₃NO₂S

- CAS Number : 104040-75-7

- Structure : The compound features a pyridine ring substituted with a trifluoromethoxy group and a sulfonyl chloride group, which contributes to its electrophilic nature.

3-(Trifluoromethoxy)pyridine-2-sulfonyl chloride primarily acts as an electrophile, enabling it to interact with nucleophilic sites in biological molecules. This interaction can lead to:

- Modification of Proteins : The compound can form covalent bonds with amino acids in proteins, potentially altering their function.

- Inhibition of Enzymatic Activity : Its electrophilic properties allow it to inhibit various enzymes, which can be leveraged for therapeutic effects.

Biological Activities

Research indicates that derivatives of 3-(trifluoromethoxy)pyridine-2-sulfonyl chloride exhibit several biological activities:

Anticancer Activity

Studies have shown that certain derivatives possess anti-proliferative effects against various cancer cell lines. For instance:

- Selectivity : Compounds derived from this structure have demonstrated selective toxicity towards cancer cells while sparing normal cells .

- Mechanistic Insights : The presence of the trifluoromethyl group enhances the compound's ability to inhibit cancer cell growth by affecting metabolic pathways involved in cell proliferation .

Antimicrobial Activity

Research has highlighted the compound's potential against bacterial pathogens:

- Chlamydia trachomatis : Some derivatives have shown selective inhibition of Chlamydia growth without affecting host cell viability, indicating their potential as lead compounds for new antibacterial agents .

- Broad-Spectrum Effects : Other studies suggest that modifications to the trifluoromethyl group can enhance antimicrobial efficacy against a range of bacteria .

Case Studies and Research Findings

Synthesis and Applications

The synthesis of 3-(trifluoromethoxy)pyridine-2-sulfonyl chloride involves several methods that allow for the introduction of the trifluoromethyl group effectively. Its applications extend beyond medicinal chemistry:

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-(Trifluoromethoxy)pyridine-2-sulfonyl chloride, and how do reaction conditions influence yield and purity?

- Methodological Answer: The most common synthesis involves reacting 3-(trifluoromethyl)pyridine with chlorosulfonic acid under controlled conditions. Key parameters include temperature (typically 0–25°C), stoichiometric ratios (excess chlorosulfonic acid ensures complete conversion), and reaction time (monitored by TLC or HPLC). Industrial methods optimize these conditions for high purity (>95%) and yield, often using inert solvents like dichloromethane to minimize side reactions .

Q. How does 3-(Trifluoromethoxy)pyridine-2-sulfonyl chloride function as a sulfonylation reagent in organic synthesis?

- Mechanistic Insight: The compound acts as an electrophilic sulfonylation reagent, targeting nucleophiles such as alcohols, amines, and carboxylic acids. The sulfonyl chloride group (-SO₂Cl) undergoes substitution reactions, forming sulfonamides, sulfonate esters, or sulfonic acids. Its trifluoromethoxy group enhances electrophilicity via electron-withdrawing effects, accelerating reactivity compared to non-fluorinated analogs .

Q. What safety precautions are necessary when handling this compound?

- Safety Protocol: Store in a dry, sealed container under inert gas (e.g., N₂) to prevent hydrolysis. Use PPE (gloves, goggles, N95 mask) and work in a fume hood to avoid inhalation of vapors, which are strong irritants. Contaminated waste should be segregated and treated by licensed hazardous waste services .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate side reactions during sulfonylation?

- Optimization Strategies:

- Solvent Choice: Polar aprotic solvents (e.g., THF, DMF) improve solubility and reduce hydrolysis.

- Base Selection: Triethylamine or pyridine neutralizes HCl byproducts, preventing acid-catalyzed degradation.

- Temperature Control: Lower temperatures (0–5°C) minimize unwanted oxidation or polymerization.

- Monitoring: Use TLC or in-situ FTIR to track reaction progress and terminate before side products dominate .

Q. What analytical techniques are recommended for characterizing reaction intermediates and products?

- Analytical Workflow:

- NMR Spectroscopy: ¹⁹F NMR quantifies trifluoromethoxy group integrity; ¹H/¹³C NMR identifies substitution patterns.

- Mass Spectrometry: High-resolution MS confirms molecular ions and fragmentation pathways.

- X-ray Crystallography: Resolves stereochemical ambiguities in crystalline derivatives (e.g., sulfonamides) .

Q. How do electronic effects of the trifluoromethoxy group influence the compound's reactivity compared to other sulfonyl chlorides?

- Comparative Analysis: The -OCF₃ group is a stronger electron-withdrawing substituent than -CH₃ or -OCH₃, increasing the electrophilicity of the sulfonyl chloride. This enhances reactivity in nucleophilic substitutions but may reduce stability in protic solvents. For example, 3-(Trifluoromethoxy)pyridine-2-sulfonyl chloride reacts faster with primary amines than 2-methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride .

Q. What strategies are effective in resolving data contradictions when this compound exhibits variable reactivity across different substrates?

- Troubleshooting Approach:

- Purity Checks: Confirm reagent purity via GC or HPLC; trace moisture or HCl can deactivate the sulfonyl chloride.

- Substrate Screening: Test steric/electronic effects using substituted pyridines or benzyl alcohols.

- Kinetic Studies: Compare reaction rates under identical conditions to isolate steric vs. electronic contributions.

- Computational Modeling: DFT calculations predict reactivity trends, explaining discrepancies in experimental yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.